

Navigating the Solubility Landscape of Cephapirin Lactone: A Technical Guide

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Compound of Interest

Compound Name: Cephapirin lactone

Cat. No.: B1668396

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For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of formulation science and analytical method development. **Cephapirin lactone**, a key metabolite and degradation product of the first-generation cephalosporin antibiotic cephapirin, presents a particular area of interest. This technical guide provides a comprehensive overview of the available solubility data for **cephapirin lactone** and its parent compounds, cephapirin sodium and cephapirin benzathine. Furthermore, it outlines detailed experimental protocols for solubility determination and presents a logical workflow to guide researchers in this critical assessment.

Cephapirin lactone is formed through the hydrolysis of the acetyl group of cephapirin to deacetylcephapirin, which can then undergo intramolecular cyclization to form the lactone.^{[1][2]} Its presence is a critical parameter in the analysis of cephapirin residues in veterinary medicine and in stability studies of cephapirin formulations.^{[1][3]} While extensive quantitative solubility data for **cephapirin lactone** in a wide range of solvents is not readily available in published literature, qualitative information suggests it is soluble in dimethyl sulfoxide (DMSO). Given the limited specific data on the lactone, this guide also provides detailed solubility information for the more extensively studied salt forms of cephapirin to serve as a valuable reference for formulation scientists and analytical chemists.

Solubility Profile of Cephapirin and Its Salts

The solubility of cephapirin is highly dependent on its salt form. The two most common forms are cephapirin sodium, which is known for its high water solubility, and cephapirin benzathine, which is sparingly soluble in aqueous media. This stark difference in solubility is leveraged in different pharmaceutical formulations to control the rate of drug release.

Quantitative Solubility Data for Cephapirin Salts

The following table summarizes the available quantitative solubility data for cephapirin sodium and cephapirin benzathine in various media. This data is essential for the development of both parenteral and intramammary infusion products.

| Compound | Solvent/Medium | Temperature | Solubility |
|-----------------------|--------------------------|------------------|-----------------------------------|
| Cephapirin Sodium | Water | Not Specified | Very soluble[4] |
| Cephapirin Sodium | Most Organic Solvents | Not Specified | Insoluble |
| Cephapirin Sodium | pH 6.8 Aqueous Buffer | Room Temperature | < 350 mg/mL |
| Cephapirin Sodium | Skim Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Whole Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Reconstituted Whole Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Sodium | Raw Bovine Milk | Room Temperature | > 350 mg/mL |
| Cephapirin Benzathine | Water | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Ether | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Toluene | Not Specified | Practically insoluble |
| Cephapirin Benzathine | Alcohol | Not Specified | Freely soluble |
| Cephapirin Benzathine | 0.1 N Hydrochloric Acid | Not Specified | Soluble |
| Cephapirin Benzathine | Reconstituted Whole Milk | Room Temperature | 1.0 - 10 mg/mL |
| Cephapirin Benzathine | Reconstituted Whole Milk | 38°C | 1.42–1.50 times higher than at RT |

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of **cephapirin lactone** or other related compounds, a standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following outlines a general method for solubility determination using the shake-flask method, which is considered the gold standard.

Shake-Flask Method for Solubility Assessment

1. Materials and Reagents:

- **Cephapirin lactone** (or other test compound) of known purity
- Selected solvents of analytical grade (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol, acetonitrile)
- Glass vials with screw caps
- Calibrated analytical balance
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PVDF or PTFE)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

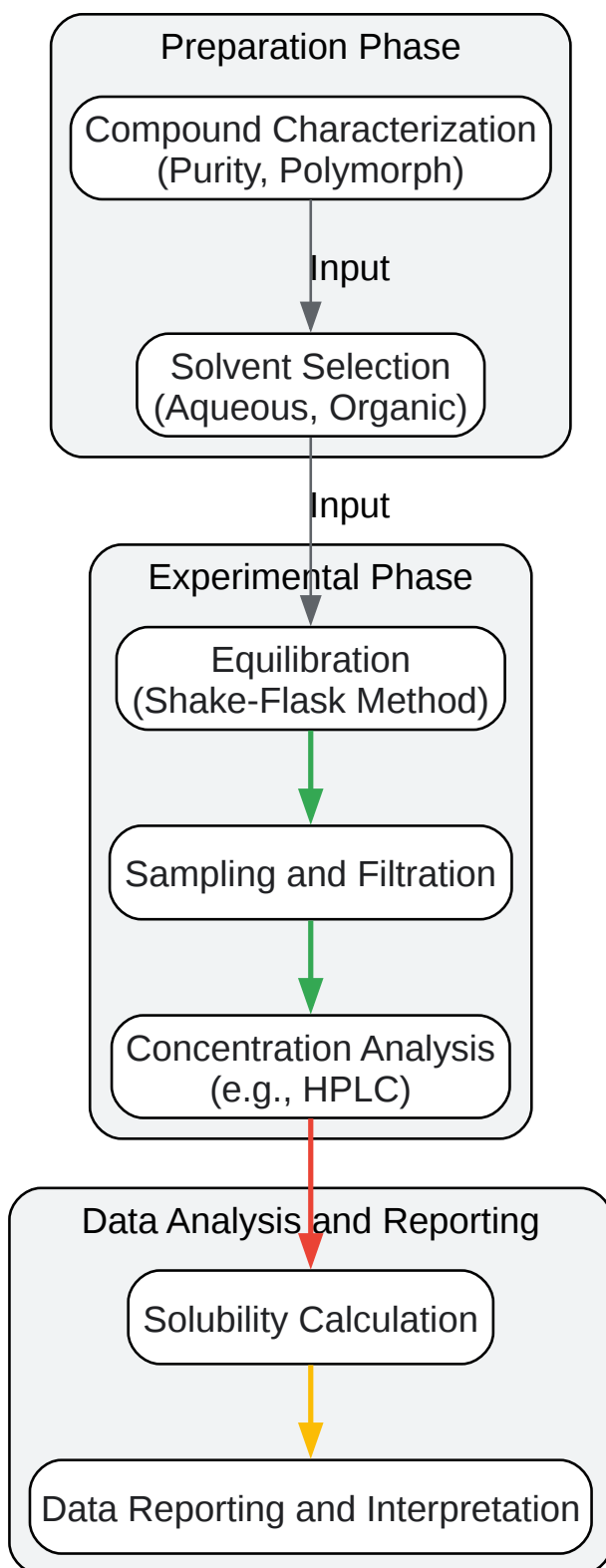
2. Experimental Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The excess of solid should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).
 - Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
- Sample Collection and Preparation:
 - After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
 - Allow the vials to stand undisturbed for a short period to allow the solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 μm filter into a clean vial. The filtration step is critical to remove any undissolved particles.
- Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated HPLC method.
- Data Analysis:
 - Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or $\mu\text{g/mL}$.
 - Perform the experiment in triplicate for each solvent to ensure the precision of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive solubility assessment of a pharmaceutical compound.



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Caption: A logical workflow for the experimental determination of compound solubility.

In conclusion, while direct quantitative solubility data for **cephapirin lactone** is sparse, a comprehensive understanding of its physicochemical properties can be inferred from the behavior of its parent compounds and by applying standardized experimental protocols. This guide provides researchers and drug development professionals with a foundational understanding and practical framework for navigating the solubility landscape of this important cephalosporin metabolite. The provided workflow and experimental details serve as a starting point for rigorous in-house determination of **cephapirin lactone**'s solubility in various solvents, which is essential for the development of robust analytical methods and stable pharmaceutical formulations.

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